molecular formula C12H16FNO B13251879 N-(1-Cyclopropylethyl)-2-fluoro-5-methoxyaniline

N-(1-Cyclopropylethyl)-2-fluoro-5-methoxyaniline

Cat. No.: B13251879
M. Wt: 209.26 g/mol
InChI Key: FXKFZLYTQPSPIY-UHFFFAOYSA-N
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Description

N-(1-Cyclopropylethyl)-2-fluoro-5-methoxyaniline is an organic compound that belongs to the class of anilines It features a cyclopropyl group attached to an ethyl chain, which is further connected to a fluorinated and methoxylated aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyclopropylethyl)-2-fluoro-5-methoxyaniline typically involves multiple steps, starting with the preparation of the cyclopropyl ethylamine precursor. This can be achieved through the cyclopropanation of ethylamine using reagents such as diazomethane or Simmons-Smith reagents . The resulting cyclopropyl ethylamine is then subjected to a nucleophilic aromatic substitution reaction with 2-fluoro-5-methoxy nitrobenzene under reducing conditions to yield the desired aniline derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and high-throughput screening of reaction conditions to maximize yield and minimize by-products. Catalysts and solvents are chosen to ensure the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyclopropylethyl)-2-fluoro-5-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include various substituted aniline derivatives, quinones, and reduced amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(1-Cyclopropylethyl)-2-fluoro-5-methoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-Cyclopropylethyl)-2-fluoro-5-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. The cyclopropyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Cyclopropylethyl)-N-methylthiophene-2-carboxamide
  • 1-(1-Cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine

Uniqueness

N-(1-Cyclopropylethyl)-2-fluoro-5-methoxyaniline is unique due to the presence of both a fluorine atom and a methoxy group on the aniline ring, which imparts distinct electronic and steric properties.

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

N-(1-cyclopropylethyl)-2-fluoro-5-methoxyaniline

InChI

InChI=1S/C12H16FNO/c1-8(9-3-4-9)14-12-7-10(15-2)5-6-11(12)13/h5-9,14H,3-4H2,1-2H3

InChI Key

FXKFZLYTQPSPIY-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)NC2=C(C=CC(=C2)OC)F

Origin of Product

United States

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